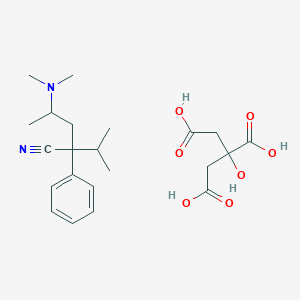
Isoaminile citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoaminile citrate is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Molecular Formula : C₁₆H₂₄N₂.C₆H₈O₇
- Molecular Weight : 436.50 g/mol
- Classification : Antitussive agent
Isoaminile citrate is structurally related to methadone and exhibits both anticholinergic and antinicotinic properties, which contribute to its therapeutic effects in cough suppression and potentially other medical applications.
Antitussive Agent
This compound is primarily utilized as a cough suppressant. Clinical studies have demonstrated its effectiveness in reducing cough frequency and severity in patients with various respiratory conditions.
- Efficacy : In a comparative study, this compound (40 mg) was found to be as effective as chlophedianol (20 mg) in suppressing cough, with a longer duration of action observed for isoaminile . The study involved 66 participants suffering from cough associated with chest diseases, indicating that isoaminile can be a viable alternative to traditional cough suppressants.
Management of Respiratory Conditions
Due to its mechanism of action, which involves the central nervous system's modulation of the cough reflex, this compound may be beneficial in managing symptoms associated with respiratory diseases such as chronic bronchitis and asthma. Its anticholinergic effects may also help reduce bronchial secretions, providing symptomatic relief.
Muscarinic Receptor Modulation
Research has explored isoaminile's potential to modulate muscarinic receptors, which are implicated in various physiological processes. This property may have implications for treating conditions like overactive bladder and asthma, where muscarinic receptor signaling plays a crucial role.
Nicotine Interaction Studies
Isoaminile's structural similarities to nicotine have made it a valuable tool in research aimed at understanding nicotine's effects on the body. Studies utilizing isoaminile have contributed to insights regarding nicotine addiction and the development of smoking cessation therapies.
Clinical Trials
A randomized double-blind clinical trial compared this compound with chlophedianol hydrochloride for efficacy as an antitussive agent. Results indicated that both medications effectively suppressed cough, but isoaminile was noted for fewer side effects and a longer duration of action .
Intoxication Cases
Reports of acute intoxications from compulsive use of isoaminile highlight its potential for misuse. A study documented cases where young adults experienced adverse effects from intravenous administration of isoaminile, although it was concluded that the compound does not induce physical dependence . These findings underscore the importance of monitoring usage patterns in clinical settings.
Comparative Analysis with Other Antitussives
| Compound | Efficacy | Duration of Action | Side Effects | Dependence Potential |
|---|---|---|---|---|
| This compound | High | Long | Mild | None |
| Chlophedianol | High | Moderate | Mild skin reactions | Low |
| Codeine | High | Variable | Moderate (respiratory depression) | Yes |
Eigenschaften
CAS-Nummer |
126-10-3 |
|---|---|
Molekularformel |
C22H32N2O7 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H24N2.C6H8O7/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10,13-14H,11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
ZXASMEUEMIIBDZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Key on ui other cas no. |
28416-66-2 |
Verwandte CAS-Nummern |
77-51-0 (Parent) |
Synonyme |
isoaminile isoaminile citrate Peracon Perogan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















